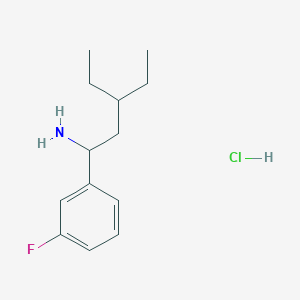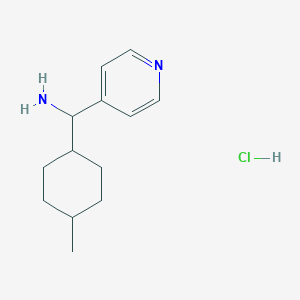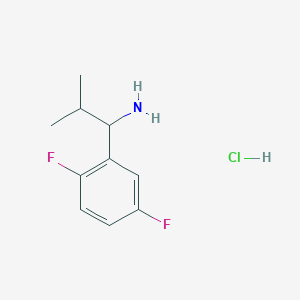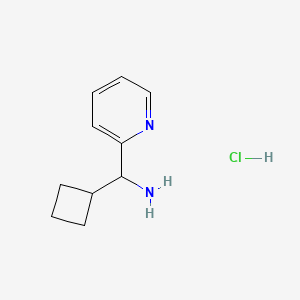
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclobutyl(pyridin-2-yl)methanamine is a synthetic organic molecule that belongs to the class of amines . It has a CAS Number of 1337719-21-7 . The molecule has a molecular weight of 162.23 .
Molecular Structure Analysis
The InChI code for Cyclobutyl(pyridin-2-yl)methanamine is1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclobutyl(pyridin-2-yl)methanamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine, closely related to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, has shown potential in developing anticonvulsant agents. Novel Schiff bases have been synthesized and screened for their anticonvulsant activity, demonstrating promising results in seizure protection after intraperitoneal administration in various models. Some compounds in this series have shown remarkable protection over clinically used drugs in specific seizure models (Pandey & Srivastava, 2011).
Catalysis and Polymerization
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which include cyclobutyl(pyridin-2-yl)methanamine hydrochloride, have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, especially where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Functional Models for Methane Monooxygenases
Diiron(III) complexes of tridentate 3N ligands, including derivatives of cyclobutyl(pyridin-2-yl)methanamine hydrochloride, have been studied as functional models for methane monooxygenases. These complexes have been characterized and tested as catalysts for selective hydroxylation of alkanes, displaying high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, have been synthesized and studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light and were observed to interact favorably with cellular DNA (Basu et al., 2014).
Transfer Hydrogenation of Aryl Ketones
Ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and applied in the transfer hydrogenation of aryl ketones. These complexes, which are related to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, demonstrated good catalytic activity and productivity in this reaction (Ramos et al., 2019).
Synthesis of Polylactide
Zinc(II) complexes bearing iminopyridines, closely related to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, have been used as pre-catalysts for the ring-opening polymerization of rac-lactide. These metal initiators showed a preference for heterotactic polylactide, highlighting their potential in polymer synthesis (Kwon et al., 2015).
Safety and Hazards
The safety information for Cyclobutyl(pyridin-2-yl)methanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Eigenschaften
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-4-3-5-8)9-6-1-2-7-12-9;/h1-2,6-8,10H,3-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHSIEHAOLEDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



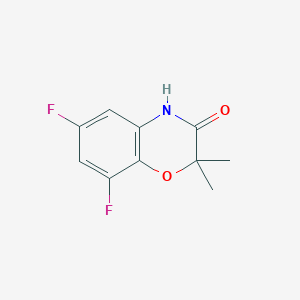
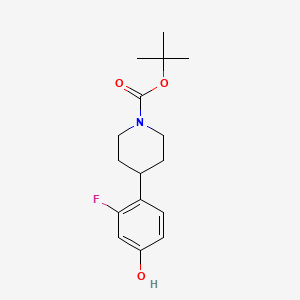
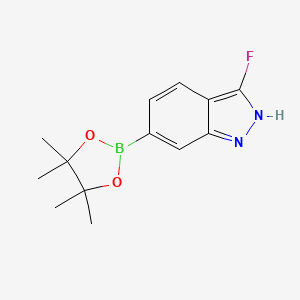

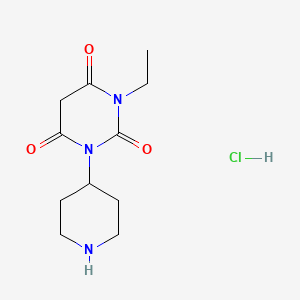
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)


